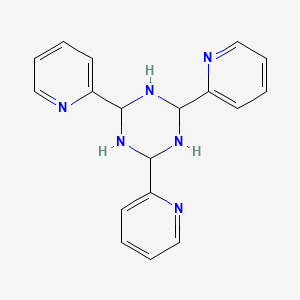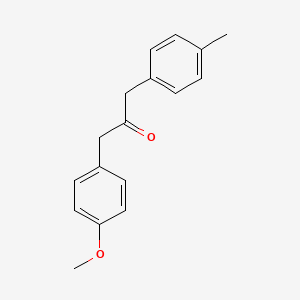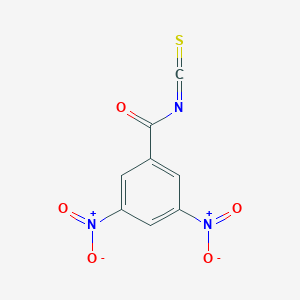
3,5-Dinitrobenzoyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrobenzoyl isothiocyanate is an organic compound characterized by the presence of both nitro groups and an isothiocyanate functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrobenzoyl isothiocyanate typically involves the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form 3,5-dinitrobenzoyl chloride. This intermediate is then reacted with potassium thiocyanate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrobenzoyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents such as dichloromethane or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives and other substituted benzoyl compounds. These products are often characterized by their distinct melting points and spectroscopic properties .
Aplicaciones Científicas De Investigación
3,5-Dinitrobenzoyl isothiocyanate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Dinitrobenzoyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amines and thiols to form stable thiourea and dithiocarbamate linkages, respectively. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic Acid: Similar in structure but lacks the isothiocyanate group.
3,5-Dinitrobenzoyl Chloride: An intermediate in the synthesis of 3,5-Dinitrobenzoyl isothiocyanate.
Uniqueness
This compound is unique due to the presence of both nitro and isothiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis and analysis. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and medicinal research.
Propiedades
Número CAS |
78225-79-3 |
|---|---|
Fórmula molecular |
C8H3N3O5S |
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
3,5-dinitrobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H3N3O5S/c12-8(9-4-17)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H |
Clave InChI |
ZTGVOMYPBSUJQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


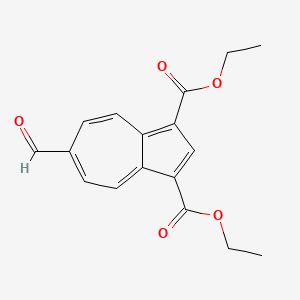
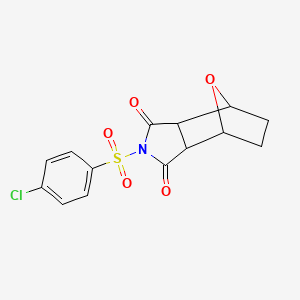
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
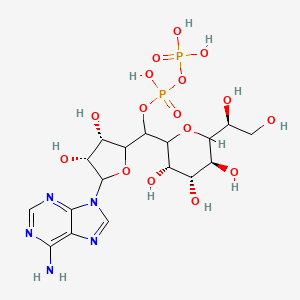
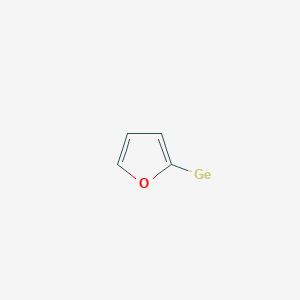
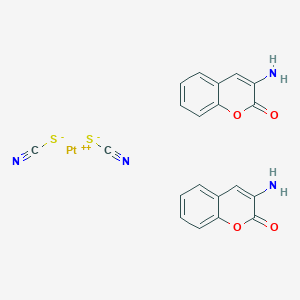
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
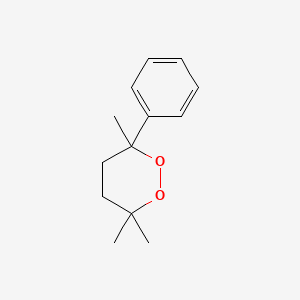
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
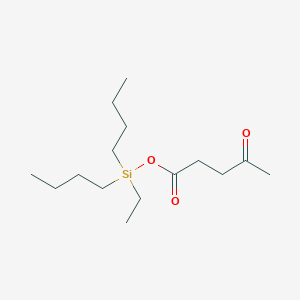

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
